4-sec-butoxy-N-(sec-butyl)benzamide
Description
4-sec-Butoxy-N-(sec-butyl)benzamide is a benzamide derivative characterized by a sec-butoxy group at the 4-position of the benzene ring and a sec-butyl substituent on the amide nitrogen. Its molecular formula is C₁₅H₂₃NO₂, with a molecular weight of 265.35 g/mol.
Properties
Molecular Formula |
C15H23NO2 |
|---|---|
Molecular Weight |
249.35 g/mol |
IUPAC Name |
N-butan-2-yl-4-butan-2-yloxybenzamide |
InChI |
InChI=1S/C15H23NO2/c1-5-11(3)16-15(17)13-7-9-14(10-8-13)18-12(4)6-2/h7-12H,5-6H2,1-4H3,(H,16,17) |
InChI Key |
VMGCUMAXMPPSGD-UHFFFAOYSA-N |
SMILES |
CCC(C)NC(=O)C1=CC=C(C=C1)OC(C)CC |
Canonical SMILES |
CCC(C)NC(=O)C1=CC=C(C=C1)OC(C)CC |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
Tubulin Binding and Anticancer Potential
Benzamide derivatives with 3,4,5-trimethoxyphenyl moieties (e.g., compound 16b) exhibit high tubulin binding affinity, comparable to colchicine-site inhibitors like CA-3. While the target compound lacks methoxy groups, its sec-butoxy chain may occupy hydrophobic pockets in tubulin, as seen in derivatives with long acyl chains (e.g., compound 17 in PCAF HAT inhibition assays) .
Glucokinase (GK) Activation
Sulfamoyl benzamide derivatives (e.g., compound 6) activate GK via hydrogen bonding between the amide carbonyl and Arg63. The sec-butoxy group in this compound could similarly stabilize interactions in the allosteric site, though its bulkier structure may reduce efficacy compared to smaller substituents like ethoxy .
Neuroleptic Activity
Benzamide derivatives such as amisulpride and tiapride act as neuroleptics.
Crystallographic and Conformational Studies
4-Bromo-N-(2-nitrophenyl)benzamide () crystallizes with two molecules per asymmetric unit, showing planar benzamide cores. In contrast, the sec-butoxy and sec-butyl groups in the target compound likely introduce torsional strain, reducing crystallinity compared to nitro- or bromo-substituted analogs .
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